molecular formula C4H7NO B13890883 O-(but-3-yn-1-yl)hydroxylamine

O-(but-3-yn-1-yl)hydroxylamine

Cat. No.: B13890883
M. Wt: 85.10 g/mol
InChI Key: RYFKUDWSHWABTJ-UHFFFAOYSA-N
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Description

O-(but-3-yn-1-yl)hydroxylamine is an organic compound with the molecular formula C4H7NO It is a hydroxylamine derivative where the hydroxylamine group is substituted with a but-3-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

O-(but-3-yn-1-yl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of hydroxylamine with but-3-yn-1-ol under specific conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like ethanol or methanol at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. detailed industrial production methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

O-(but-3-yn-1-yl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines.

Scientific Research Applications

O-(but-3-yn-1-yl)hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of nitrogen-containing compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-(but-3-yn-1-yl)hydroxylamine involves its reactivity with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the presence of the hydroxylamine group, which can form stable intermediates during reactions. The molecular pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Hydroxylamine: The parent compound, which lacks the but-3-yn-1-yl group.

    O-(diphenylphosphinyl)hydroxylamine: A related compound with a diphenylphosphinyl group instead of but-3-yn-1-yl.

    Hydroxylamine-O-sulfonic acid: Another derivative with a sulfonic acid group.

Properties

Molecular Formula

C4H7NO

Molecular Weight

85.10 g/mol

IUPAC Name

O-but-3-ynylhydroxylamine

InChI

InChI=1S/C4H7NO/c1-2-3-4-6-5/h1H,3-5H2

InChI Key

RYFKUDWSHWABTJ-UHFFFAOYSA-N

Canonical SMILES

C#CCCON

Origin of Product

United States

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